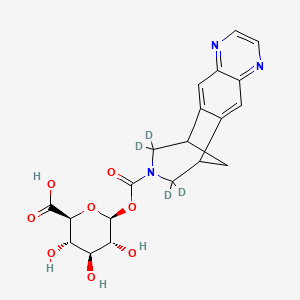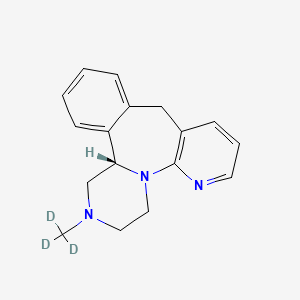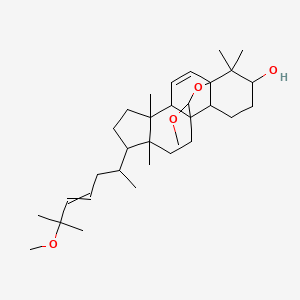
Dimethoxycucurbita-6,23-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol: is a naturally occurring compound belonging to the cucurbitane family. It is characterized by its unique structure, which includes an epoxy group and methoxy groups at specific positions on the cucurbitane skeleton. This compound is often isolated from plants in the Cucurbitaceae family, such as Momordica charantia (bitter melon). It has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the modification of cucurbitane derivatives through selective oxidation, epoxidation, and methylation reactions. The key steps include:
Oxidation: The precursor cucurbitane derivative is oxidized to introduce the necessary functional groups.
Methylation: The final step involves methylation of the hydroxyl groups using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol may involve large-scale extraction from natural sources, followed by purification using chromatographic techniques. Alternatively, synthetic routes can be optimized for scalability, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols or alcohols.
Aplicaciones Científicas De Investigación
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cucurbitane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5,19-Epoxy-19,25-dihydroxycucurbita-6,23-dien-3-ol: Similar structure but with hydroxyl groups instead of methoxy groups.
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both epoxy and methoxy groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C32H52O4 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
19-methoxy-8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3 |
Clave InChI |
PCHCXXYKHCXPSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


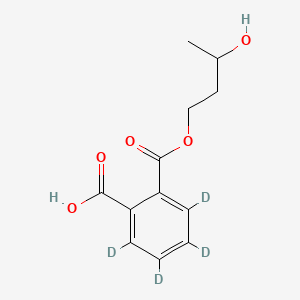
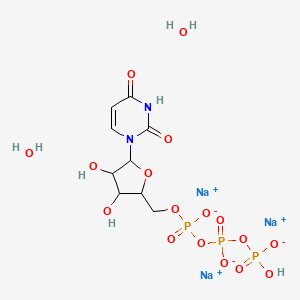
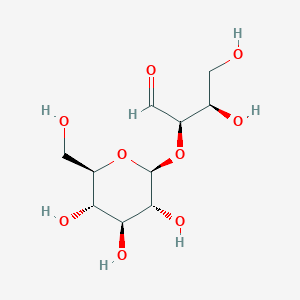
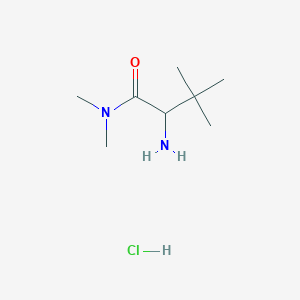
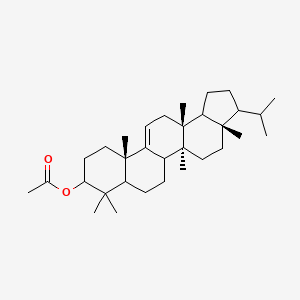
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
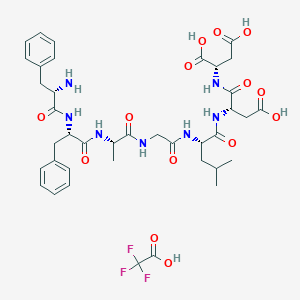
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
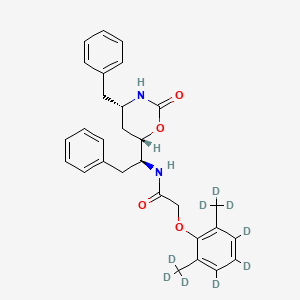
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)


